molecular formula C12H15ClO2 B8290171 5-Tert-butyl-2-methoxybenzoyl chloride

5-Tert-butyl-2-methoxybenzoyl chloride

Cat. No.: B8290171
M. Wt: 226.70 g/mol
InChI Key: UZCFGXWUJZZXQA-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methoxybenzoyl chloride is a benzoyl chloride derivative featuring a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. Benzoyl chlorides are widely used as acylating agents in organic synthesis, particularly in pharmaceutical and agrochemical industries. Limited direct data on this specific compound exist in the provided evidence, but insights can be extrapolated from structurally analogous compounds.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

5-tert-butyl-2-methoxybenzoyl chloride

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3

InChI Key

UZCFGXWUJZZXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents (Positions) Electronic Effects Steric Effects
5-Tert-butyl-2-methoxybenzoyl chloride tert-butyl (5), methoxy (2) Methoxy (EDG), tert-butyl (weak EDG) High (tert-butyl at 5)
2-Chloro-5-(trifluoromethoxy)benzoyl chloride Cl (2), CF₃O (5) Cl and CF₃O (both EWG) Moderate (Cl and CF₃O)
5-Acetyl-2-methoxybenzaldehyde Acetyl (5), methoxy (2) Methoxy (EDG), acetyl (EWG) Low (acetyl at 5)

Key Observations :

  • Electron-Donating vs.
  • Steric Hindrance : The tert-butyl group in the target compound imposes significant steric bulk, which may slow nucleophilic attack compared to less hindered analogs like 5-acetyl-2-methoxybenzaldehyde .

Stability and Hazards

Compound Name Stability Profile Hazard Classification
This compound Likely stable under anhydrous conditions Assumed corrosive (typical of acyl chlorides)
2-Chloro-5-(trifluoromethoxy)benzoyl chloride Moisture-sensitive Corrosive, toxic (due to Cl/CF₃O)
5-Acetyl-2-methoxybenzaldehyde Air-stable No known hazards (per SDS)

Notes:

  • Acyl chlorides are generally moisture-sensitive, but steric shielding from the tert-butyl group may improve the stability of this compound.
  • The trifluoromethoxy analog’s hazards are inferred from its reactive substituents, while 5-acetyl-2-methoxybenzaldehyde’s safety profile is explicitly documented .

Research Findings and Limitations

  • Structural Accuracy: A correction notice for a related compound [(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium] highlights the importance of precise structural representation in chemical research .
  • Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on substituent chemistry and analogs like those in and .

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